4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile

Description

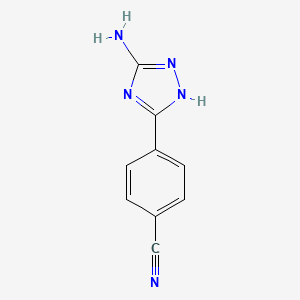

4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile is a chemical compound with the molecular formula C9H7N5 and a molecular weight of 185.19 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a benzonitrile group, which is a benzene ring with a nitrile group attached.

Properties

IUPAC Name |

4-(3-amino-1H-1,2,4-triazol-5-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-6-1-3-7(4-2-6)8-12-9(11)14-13-8/h1-4H,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHAZVZBOZFDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile typically involves multistep reactions starting from readily available starting materials. One common synthetic route involves the reaction of aminoguanidine hydrochloride with succinic anhydride to form an intermediate, which is then reacted with various amines to yield the desired triazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The nitrile group can also participate in interactions with proteins and other biomolecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile can be compared with other similar compounds, such as:

4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide: This compound has a similar triazole ring but with different substituents, leading to distinct chemical and biological properties.

4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with a phenyl group, showing different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Biological Activity

4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring connected to a benzonitrile moiety. This unique configuration is believed to contribute to its biological activity. The compound is characterized by the following molecular formula:

- Molecular Formula : CHN

- Molecular Weight : 188.20 g/mol

Antitumor Activity

Research indicates that compounds with triazole moieties often exhibit significant antitumor properties. In a study evaluating various triazole derivatives, this compound demonstrated notable cytotoxic effects against several cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.3 |

| A549 | 10.7 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and microbial metabolism.

- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : It may affect various signaling pathways related to cell survival and proliferation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptotic markers.

- Animal Model Testing : In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor growth compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, triazole-thione intermediates may react with benzonitrile derivatives under reflux in ethanol or methanol, often catalyzed by acetic acid (common in triazole syntheses). Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Purification typically employs column chromatography or recrystallization .

- Validation : Reaction progress is monitored via TLC, and purity is confirmed using HPLC (≥97% purity thresholds) and melting point analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- X-ray diffraction (XRD) : Determines crystal system (e.g., monoclinic, space group P2₁/n), unit cell parameters, and intermolecular interactions (e.g., C–H···N hydrogen bonds) .

- FT-IR : Validates functional groups (e.g., nitrile C≡N stretch ~2220 cm⁻¹, triazole ring vibrations) .

- NMR (¹H/¹³C) : Confirms proton environments and carbon frameworks, with shifts for aromatic protons (~7.5–8.5 ppm) and nitrile carbons (~115 ppm) .

Q. How is the purity and structural identity of the compound validated post-synthesis?

- Purity : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures ≥97% purity .

- Identity : Combined analysis via NMR, FT-IR, and high-resolution mass spectrometry (HRMS) matches theoretical m/z values .

Advanced Research Questions

Q. How can density functional theory (DFT) predict molecular properties, and how do these compare with experimental data?

- Methodology : DFT/B3LYP/6-311G(d) calculations optimize geometry, vibrational frequencies, and electronic properties (HOMO–LUMO energies, MEP maps). For example, HOMO–LUMO gaps (~4.4 eV) correlate with stability and reactivity .

- Discrepancies : Geometric parameters (bond lengths/angles) from DFT may differ by <0.05 Å/1–3° from XRD due to crystal packing effects .

Q. What strategies resolve contradictions between theoretical and experimental vibrational frequencies?

- Root Cause : Theoretical models assume isolated molecules, whereas XRD captures intermolecular interactions (e.g., hydrogen bonding) that alter vibrational modes .

- Resolution : Apply scaling factors (0.96–0.98) to DFT frequencies or use periodic boundary conditions in simulations to mimic crystal environments .

Q. How are intermolecular interactions in the crystal structure analyzed to inform material design?

- Approach : XRD reveals weak interactions (C–H···N, π-π stacking) that stabilize the lattice. Software like SHELXL refines these parameters and calculates interaction energies .

- Application : Such interactions influence solubility, melting points, and co-crystal formation for drug delivery systems .

Q. What reaction optimization strategies improve yields for triazole derivatives?

- Key Factors :

- Catalysis : Use glacial acetic acid to protonate intermediates, enhancing nucleophilic substitution .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may require post-synthesis purification .

- Temperature Control : Reflux (~80°C) balances reaction speed and side-product minimization .

Q. What are emerging applications of this compound in medicinal chemistry and materials science?

- Medicinal : Acts as a kinase inhibitor scaffold due to triazole’s metal-chelating ability. Biological assays (e.g., enzyme inhibition, cytotoxicity) guide structural modifications .

- Materials : Functionalized benzonitrile groups enable coordination polymers or luminescent materials via π-conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.